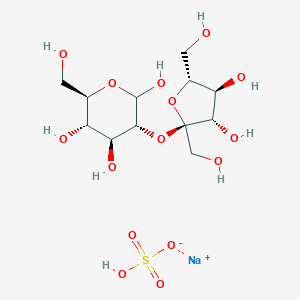
N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can have potential therapeutic effects.
Mechanism of Action
N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide works by inhibiting FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active compound in marijuana. Anandamide is involved in pain regulation, mood, and appetite. By inhibiting FAAH, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide increases the levels of anandamide in the brain, which can have potential therapeutic effects.
Biochemical and Physiological Effects
N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide has been shown to increase the levels of anandamide in the brain, which can have potential therapeutic effects. Anandamide is involved in pain regulation, mood, and appetite. By increasing the levels of anandamide, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide may have potential therapeutic effects in conditions such as pain, anxiety, depression, and addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide is that it is a selective inhibitor of FAAH, which means it does not affect other enzymes in the body. This makes it a useful tool for studying the role of anandamide in various conditions. However, one limitation of N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide is that it has a short half-life, which means it is rapidly metabolized in the body. This can make it difficult to achieve sustained effects in animal studies.
Future Directions
There are several future directions for research on N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential therapeutic effects in conditions such as pain, anxiety, depression, and addiction. Another area of interest is its potential use as a tool for studying the role of anandamide in various conditions. Additionally, there is interest in developing longer-lasting inhibitors of FAAH, which may have greater therapeutic potential than N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide.
Synthesis Methods
N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide can be synthesized using a series of chemical reactions. The starting material is 2-bromoethylamine hydrobromide, which is reacted with 1,3-cyclohexadiene to form N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)ethylamine. This compound is then reacted with 1-pyrrolidinecarboxylic acid to form N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide, or N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide.
Scientific Research Applications
N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, depression, and addiction. In animal studies, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide has been shown to reduce pain and anxiety-like behaviors. It has also been shown to have antidepressant-like effects in rats. In addition, N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-(1-pyrrolidinyl)acetamide has been studied for its potential to reduce drug-seeking behavior in rodents.
properties
Molecular Formula |
C18H24N2O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-(1,2,3,5,6,7-hexahydro-s-indacen-1-yl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C18H24N2O/c21-18(12-20-8-1-2-9-20)19-17-7-6-15-10-13-4-3-5-14(13)11-16(15)17/h10-11,17H,1-9,12H2,(H,19,21) |
InChI Key |
CCYQIFDYHADPCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2CCC3=C2C=C4CCCC4=C3 |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2CCC3=C2C=C4CCCC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)